4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine
Description
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H15N3S/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 |
InChI Key |
ZBCPYCBBMRVWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methylpyrimidine : The core heterocycle with a methyl substituent at the 4-position.
- Piperidine-4-thiol : The nucleophilic sulfur-containing reagent providing the piperidin-4-ylsulfanyl group.
- Halogenated pyrimidines (e.g., 2-chloro-4-methylpyrimidine): Used as electrophilic substrates for substitution.
Typical Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation of 4-methylpyrimidine at 2-position | Use of POCl₃ or bromine reagents | Generates 2-chloro- or 2-bromo-4-methylpyrimidine |
| 2 | Nucleophilic substitution with piperidine-4-thiol | Base (NaH, K₂CO₃), solvent (DMF or THF), elevated temperature (~60-100°C) | Thiol attacks 2-position, displacing halogen |
| 3 | Purification | Recrystallization or chromatography | Achieves high purity product |
Representative Reaction Conditions
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, enhancing nucleophilicity.
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), polar aprotic solvents favoring S_NAr.
- Temperature : Elevated (60–100°C) to promote substitution.
- Time : Several hours (4–24 h) depending on scale and reactivity.
Example Synthesis from Literature
A typical synthesis reported involves:
Preparation of 2-chloro-4-methylpyrimidine by chlorination of 4-methylpyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions.
Nucleophilic substitution of 2-chloro-4-methylpyrimidine with piperidine-4-thiol in the presence of potassium carbonate in DMF at 80°C for 12 hours.
Work-up by aqueous quenching, extraction with organic solvents, and purification by recrystallization.
This method yields 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine in moderate to good yields (60–85%) with high purity.
Alternative Synthetic Routes
Direct Coupling of 4-Methylpyrimidine with Piperidine-4-thiol
- Under strongly basic conditions (e.g., NaH), 4-methylpyrimidine can be reacted directly with piperidine-4-thiol.
- Elevated temperatures and prolonged reaction times are often required.
- This route is less common due to lower regioselectivity and yields.
Use of Protective Groups and Multi-Step Synthesis
- In some cases, the piperidine nitrogen is protected (e.g., benzyl protection) to avoid side reactions.
- The protected piperidinyl thiol is coupled to halogenated pyrimidine, followed by deprotection (e.g., hydrogenolysis).
- This approach allows better control over substitution and purification but increases the number of steps.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Starting pyrimidine | 4-Methylpyrimidine or 2-halogenated derivative | Halogenation often precedes substitution |
| Sulfur nucleophile | Piperidine-4-thiol | Usually used as free thiol or salt |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates thiol for nucleophilicity |
| Solvent | DMF, THF | Polar aprotic solvents preferred |
| Temperature | 60–100°C | Elevated to facilitate nucleophilic substitution |
| Reaction time | 4–24 hours | Depends on scale and reagents |
| Purification methods | Recrystallization, column chromatography | Ensures product purity |
| Typical yields | 60–85% | Moderate to good yields |
Research and Optimization Notes
- Yield optimization often involves adjusting base equivalents, solvent choice, and reaction temperature.
- Purity is critical for pharmaceutical applications, requiring careful purification.
- Side reactions such as over-alkylation or oxidation of thiol can be minimized by inert atmosphere and controlled addition.
- Scale-up considerations include solvent recycling and continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfur and nitrogen atoms in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
*Calculated based on formula C₁₀H₁₅N₃S.
Physicochemical Properties
- Hydrogen Bonding : Piperazine derivatives () offer additional hydrogen-bonding sites, which may improve target engagement in polar active sites .
Biological Activity
4-Methyl-2-(piperidin-4-ylsulfanyl)pyrimidine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₄N₂S. The compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety linked through a sulfur atom. This unique structure is thought to contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its inhibitory effects on specific enzymes and its potential as an antiviral agent.
Inhibition of Enzymes
Research has demonstrated that compounds similar to this compound can serve as potent inhibitors of enzymes involved in lipid metabolism, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). For instance, modifications in the structure can lead to significant increases in inhibitory potency, with some derivatives achieving nanomolar IC₅₀ values .
Antiviral Activity
In vitro studies have shown that related pyrimidine derivatives exhibit antiviral properties against various viruses, including chikungunya virus (CHIKV). These studies indicate that structural modifications can enhance antiviral efficacy while maintaining low cytotoxicity . The piperidine moiety is particularly noted for improving the selectivity and potency of these compounds against viral targets.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that specific substitutions on the pyrimidine ring and the piperidine nitrogen significantly influence biological activity. For example, replacing certain functional groups can lead to enhanced binding affinity for target enzymes or improved pharmacokinetic properties.
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at R1 with hydrophobic groups | Increased potency |
| Replacement of morpholine with piperidine | Enhanced lipophilicity and activity |
| Alteration in sulfur oxidation state | Variable biological response |
Case Studies
Several studies have documented the biological activities of related compounds:
- NAPE-PLD Inhibition : A study optimized pyrimidine derivatives for NAPE-PLD inhibition, identifying a compound with an IC₅₀ of 72 nM, demonstrating significant effects on lipid metabolism in neuronal cells .
- Antiviral Studies : Research on piperidine-linked pyrimidines showed promising results against CHIKV, with selectivity indices indicating low cytotoxicity relative to antiviral activity .
- Cancer Cell Line Studies : Other derivatives have been evaluated for their anti-proliferative effects against cancer cell lines, showing low micromolar potencies and inducing apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
